Cas no 2229510-03-4 (2-(2-chloro-3,6-difluorophenoxy)acetic acid)

2-(2-chloro-3,6-difluorophenoxy)acetic acid 化学的及び物理的性質
名前と識別子
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- 2-(2-chloro-3,6-difluorophenoxy)acetic acid
- EN300-1993676
- 2229510-03-4
-
- インチ: 1S/C8H5ClF2O3/c9-7-4(10)1-2-5(11)8(7)14-3-6(12)13/h1-2H,3H2,(H,12,13)
- InChIKey: CXJGCOGXULTXEF-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC=C(C=1OCC(=O)O)F)F
計算された属性
- せいみつぶんしりょう: 221.9895280g/mol
- どういたいしつりょう: 221.9895280g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 46.5Ų
2-(2-chloro-3,6-difluorophenoxy)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1993676-1.0g |
2-(2-chloro-3,6-difluorophenoxy)acetic acid |
2229510-03-4 | 1g |
$842.0 | 2023-05-31 | ||
Enamine | EN300-1993676-5g |
2-(2-chloro-3,6-difluorophenoxy)acetic acid |
2229510-03-4 | 5g |
$2443.0 | 2023-09-16 | ||
Enamine | EN300-1993676-5.0g |
2-(2-chloro-3,6-difluorophenoxy)acetic acid |
2229510-03-4 | 5g |
$2443.0 | 2023-05-31 | ||
Enamine | EN300-1993676-0.25g |
2-(2-chloro-3,6-difluorophenoxy)acetic acid |
2229510-03-4 | 0.25g |
$774.0 | 2023-09-16 | ||
Enamine | EN300-1993676-0.05g |
2-(2-chloro-3,6-difluorophenoxy)acetic acid |
2229510-03-4 | 0.05g |
$707.0 | 2023-09-16 | ||
Enamine | EN300-1993676-10g |
2-(2-chloro-3,6-difluorophenoxy)acetic acid |
2229510-03-4 | 10g |
$3622.0 | 2023-09-16 | ||
Enamine | EN300-1993676-2.5g |
2-(2-chloro-3,6-difluorophenoxy)acetic acid |
2229510-03-4 | 2.5g |
$1650.0 | 2023-09-16 | ||
Enamine | EN300-1993676-0.1g |
2-(2-chloro-3,6-difluorophenoxy)acetic acid |
2229510-03-4 | 0.1g |
$741.0 | 2023-09-16 | ||
Enamine | EN300-1993676-0.5g |
2-(2-chloro-3,6-difluorophenoxy)acetic acid |
2229510-03-4 | 0.5g |
$809.0 | 2023-09-16 | ||
Enamine | EN300-1993676-10.0g |
2-(2-chloro-3,6-difluorophenoxy)acetic acid |
2229510-03-4 | 10g |
$3622.0 | 2023-05-31 |
2-(2-chloro-3,6-difluorophenoxy)acetic acid 関連文献
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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3. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
2-(2-chloro-3,6-difluorophenoxy)acetic acidに関する追加情報
Introduction to 2-(2-chloro-3,6-difluorophenoxy)acetic acid (CAS No. 2229510-03-4)
2-(2-chloro-3,6-difluorophenoxy)acetic acid, identified by the chemical compound code CAS No. 2229510-03-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of acetic acid derivatives, characterized by its unique structural motifs that include a chloro and difluoro substituent on a phenyl ring, further functionalized by an acetoxy group at the 2-position. The presence of these halogen atoms and the acetoxy moiety imparts distinct chemical properties, making it a valuable intermediate in the synthesis of biologically active molecules.
The molecular structure of 2-(2-chloro-3,6-difluorophenoxy)acetic acid consists of a benzene ring substituted with two fluorine atoms at the 3- and 6-positions, a chlorine atom at the 2-position, and an acetoxy group attached to the 2-position of the ring. This specific arrangement of substituents influences its reactivity and interaction with biological targets, making it a promising candidate for further derivatization and development into novel therapeutic agents.
In recent years, there has been growing interest in halogenated aromatic compounds due to their enhanced binding affinity and metabolic stability. The chloro and difluoro groups in 2-(2-chloro-3,6-difluorophenoxy)acetic acid contribute to its ability to form strong hydrogen bonds and π-stacking interactions with biological targets, which is crucial for drug design. These properties have been leveraged in the development of small-molecule inhibitors targeting various diseases, including cancer and inflammatory disorders.
One of the most compelling aspects of 2-(2-chloro-3,6-difluorophenoxy)acetic acid is its potential as a building block for more complex drug candidates. Researchers have utilized this compound in the synthesis of kinase inhibitors, which are pivotal in treating cancers by inhibiting aberrant signaling pathways. The halogenated aromatic core provides a scaffold that can be modified to optimize pharmacokinetic properties such as solubility, bioavailability, and selectivity. For instance, studies have demonstrated that derivatives of this compound exhibit potent activity against tyrosine kinases, which are overexpressed in many solid tumors.
The pharmaceutical industry has increasingly focused on developing next-generation drugs with improved efficacy and reduced side effects. The structural features of 2-(2-chloro-3,6-difluorophenoxy)acetic acid, particularly its halogen-rich aromatic system, make it an attractive candidate for further exploration. Researchers are investigating its role in modulating enzyme activity and receptor binding, which could lead to breakthroughs in treating conditions such as autoimmune diseases and metabolic disorders.
Moreover, the synthetic pathways for producing 2-(2-chloro-3,6-difluorophenoxy)acetic acid have been refined to ensure high yield and purity. Advances in organic synthesis techniques have enabled the efficient preparation of this compound using palladium-catalyzed cross-coupling reactions and other transition-metal-catalyzed processes. These methods not only enhance production efficiency but also allow for greater flexibility in modifying the structure of the compound for tailored biological activity.
In academic research circles, 2-(2-chloro-3,6-difluorophenoxy)acetic acid has been employed as a key intermediate in exploring novel chemical entities (NCEs). Its versatility in serving as a precursor for more complex molecules has led to several patents being filed for derivatives with enhanced pharmacological profiles. For example, researchers have synthesized analogs that exhibit improved binding affinity to specific protein targets while maintaining favorable pharmacokinetic properties.
The growing body of literature on halogenated phenyl acetic acids underscores their significance in drug discovery. Studies have highlighted how modifications at the positions of chlorine and fluorine can dramatically alter the biological activity of these compounds. This underscores the importance of careful structural optimization when designing new drugs based on such scaffolds.
As computational chemistry plays an increasingly pivotal role in drug design, virtual screening methods have been employed to identify potential hits derived from 2-(2-chloro-3,6-difluorophenoxy)acetic acid. These computational approaches allow researchers to predict how different structural modifications will affect biological activity before conducting costly wet-lab experiments. This integration of computational tools with traditional synthetic chemistry has accelerated the drug discovery process significantly.
The future prospects for 2-(2-chloro-3,6-difluorophenoxy)acetic acid are bright, with ongoing research exploring its potential applications beyond oncology. Emerging evidence suggests that this compound may also be useful in developing treatments for neurological disorders by interacting with specific neurotransmitter receptors. The ability to fine-tune its structure makes it a versatile tool for medicinal chemists seeking to address unmet medical needs.
In conclusion,CAS No 2229510-03-4, refers to a specialized organic compound known as chloro-difluoro-phenoxy acetic acid, which has emerged as a critical intermediate in pharmaceutical research. Its unique structural features—comprising halogenated aromatic rings and functional groups like acetoxy—make it an invaluable asset for synthesizing biologically active molecules targeting various diseases. As research continues to uncover new applications for this compound,its significance is likely to grow further, driving innovation across multiple therapeutic areas.
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